2-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The trifluoromethoxyphenyl group can be introduced through nucleophilic substitution reactions, while the pyrrolidinecarboxamide moiety is often added via amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides under specific conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity . The trifluoromethoxyphenyl group enhances the compound’s binding affinity and specificity, while the pyrrolidinecarboxamide moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Known for its efficient charge transfer capabilities in optoelectronic devices.
2-(2-Aminophenyl)benzimidazole: Used in various chemical and biological applications.
Uniqueness
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer specific properties such as enhanced binding affinity, stability, and bioavailability. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H17F3N4O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H17F3N4O2/c20-19(21,22)28-16-10-4-3-8-14(16)25-18(27)26-11-5-9-15(26)17-23-12-6-1-2-7-13(12)24-17/h1-4,6-8,10,15H,5,9,11H2,(H,23,24)(H,25,27) |
InChI Key |
YHNAKHVGGIIRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2OC(F)(F)F)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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